molecular formula C19H18N4O2S B12129280 N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B12129280
M. Wt: 366.4 g/mol
InChI Key: HVNTYBMZTYRQPL-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine ring, which is known for its diverse biological activities. The presence of methylphenyl groups and a sulfanyl moiety enhances its potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 364.44 g/mol

Antimicrobial Activity

Research indicates that derivatives of triazine compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.91 µM
Compound BStaphylococcus aureus1.5 µM
N-(2-methylphenyl)-...Mycobacterium smegmatis50 µg/mL

The compound's activity against Mycobacterium smegmatis is particularly noteworthy, as it demonstrates potential for further development into therapeutic agents for tuberculosis.

Anticancer Activity

The anticancer properties of similar triazine derivatives have been explored extensively. Studies have shown that modifications on the triazine ring can lead to enhanced cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Triazine Derivatives

Compound NameCell LineIC50 (µM)
Compound CHeLa1.98 ± 1.22
Compound DMCF-71.61 ± 1.92
N-(2-methylphenyl)-...A549 (Lung)TBD

The presence of electron-withdrawing groups on the phenyl rings has been correlated with increased cytotoxicity, suggesting that structural modifications could enhance the therapeutic efficacy of these compounds.

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes or pathways associated with bacterial growth and cancer cell proliferation. For instance, studies on related compounds have indicated significant inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.

Case Studies and Research Findings

Case Study 1: A study focusing on the antibacterial activity of triazine derivatives showed that compounds with a similar structure exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most potent compound in this series had an MIC comparable to standard antibiotics like ciprofloxacin.

Case Study 2: In anticancer research, a series of triazine derivatives were tested against multiple cancer cell lines. The findings suggested that structural modifications significantly influenced their potency, with certain substitutions leading to enhanced apoptosis in cancer cells.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[[6-(4-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18N4O2S/c1-12-7-9-14(10-8-12)17-18(25)21-19(23-22-17)26-11-16(24)20-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,23,25)

InChI Key

HVNTYBMZTYRQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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